3'-Azido-3'-deoxyadenosine

Descripción general

Descripción

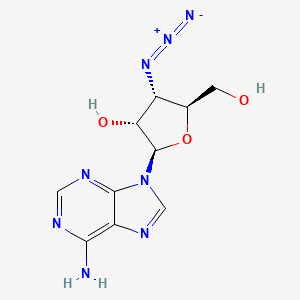

3’-Azido-3’-deoxyadenosine: is a modified nucleoside analog, structurally characterized by the substitution of the hydroxyl group at the 3’ position of adenosine with an azido group. This compound is notable for its applications in biochemical research, particularly in the fields of molecular biology and medicinal chemistry. It has a molecular formula of C10H12N8O3 and a molecular weight of 292.25 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxyadenosine typically involves the activation of the 3’-hydroxyl group of adenosine, followed by nucleophilic substitution with an azide ion. One common method includes the use of a mesylate or tosylate intermediate, which is then treated with sodium azide to introduce the azido group .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale synthesis using similar activation and substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: 3’-Azido-3’-deoxyadenosine undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Click Chemistry Reactions: The azido group is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions

Common Reagents and Conditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing molecule.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst

Major Products:

Aplicaciones Científicas De Investigación

Synthesis and Properties

The synthesis of 3'-azido-3'-deoxyadenosine typically involves the modification of adenosine or its derivatives. One notable method includes the use of 3'-azido-3'-deoxythymidine as a precursor, where specific chemical reactions are employed to introduce the azido group at the 3' position of the sugar moiety. The resulting compound exhibits unique properties that make it suitable for various biological applications.

Antiviral Activity

The most significant application of this compound is in the treatment of HIV. It has been shown to inhibit viral replication effectively:

- Clinical Studies : In clinical trials, patients treated with this compound demonstrated reduced viral loads and improved immune function. Studies indicated that combining it with other antiretroviral therapies could enhance overall efficacy while minimizing resistance development .

Potential Use in Cancer Therapy

Research has suggested that this compound may also exhibit anticancer properties by inducing apoptosis in certain cancer cell lines. The compound's ability to interfere with DNA synthesis can be leveraged to target rapidly dividing cancer cells .

Antibacterial Properties

Interestingly, studies have revealed that this compound possesses antibacterial activity against various strains of Enterobacteriaceae. This highlights a potential application in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

Several case studies have documented the effectiveness and safety profile of this compound:

- Study on HIV Patients : A pivotal study involving HIV-infected individuals demonstrated that administration of this compound led to significant reductions in viral loads without severe side effects, suggesting a favorable therapeutic index .

- Combination Therapy Research : Investigations into combination therapies involving this compound and other nucleoside analogs showed enhanced antiviral effects compared to monotherapy. This approach may help mitigate resistance issues commonly associated with long-term antiviral treatments .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 1 hour |

| Metabolites | Active metabolites include 5’-O-glucuronide and 3’-amino-3’-deoxythymidine |

These pharmacokinetic properties indicate that careful dosing schedules are necessary to maintain effective drug levels while minimizing potential toxicity.

Mecanismo De Acción

The primary mechanism of action of 3’-Azido-3’-deoxyadenosine involves its incorporation into DNA or RNA, leading to chain termination during nucleic acid synthesis. This results in the inhibition of DNA replication and transcription, ultimately inducing cell death through apoptosis . The azido group plays a crucial role in this process by forming a stable, non-reactive end that prevents further elongation of the nucleic acid chain .

Comparación Con Compuestos Similares

3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with an azido group at the 3’ position, widely known for its use in the treatment of HIV/AIDS.

2’-Azido-2’-deoxyadenosine: Similar in structure but with the azido group at the 2’ position, affecting its reactivity and biological activity.

Uniqueness: 3’-Azido-3’-deoxyadenosine is unique due to its specific substitution pattern, which confers distinct chemical and biological properties. Its ability to participate in click chemistry reactions and its effectiveness in inhibiting nucleic acid synthesis make it a valuable tool in both research and therapeutic contexts .

Actividad Biológica

3'-Azido-3'-deoxyadenosine (AZA) is a purine nucleoside analogue that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and antitumor research. This article explores the biological activity of AZA, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

1. Inhibition of DNA Synthesis

AZA acts primarily by inhibiting DNA synthesis. It is phosphorylated within cells to form its active triphosphate form, which competes with natural nucleotides during DNA replication. Specifically, AZA-5'-triphosphate serves as a chain terminator in DNA polymerization reactions, thereby halting the replication process. This mechanism is similar to that observed with other nucleoside analogues such as azidothymidine (AZT) .

2. Antiviral Activity

Research has demonstrated that AZA exhibits potent antiviral effects against various viruses by inhibiting viral DNA synthesis. Its activity has been evaluated in several studies, where it showed effectiveness against retroviruses and certain DNA viruses. The compound's ability to interfere with viral replication makes it a candidate for further investigation in antiviral therapy .

Cytotoxicity and Antitumor Activity

1. Antitumor Effects

AZA has shown promise as an antitumor agent, particularly against indolent lymphoid malignancies. Studies indicate that purine nucleoside analogs like AZA possess broad antitumor activity, making them valuable in cancer treatment protocols .

2. Cytotoxicity Assays

The cytotoxic effects of AZA have been evaluated using various assays, including:

- MTT Assay : Measures cell viability based on mitochondrial activity.

- Colony Formation Assay : Assesses the ability of cells to proliferate and form colonies after treatment.

- Apoptosis Detection : Utilizes flow cytometry to identify apoptotic cells through annexin V staining.

Results from these assays indicate that AZA induces significant cytotoxicity in tumor cell lines, leading to cell cycle arrest and apoptosis .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Antiviral Efficacy Against HIV

- A study demonstrated that AZA effectively reduced viral load in HIV-infected cell cultures by inhibiting reverse transcription and viral replication processes.

-

Inhibition of Tumor Growth

- In preclinical models of lymphoma, treatment with AZA resulted in significant tumor regression, highlighting its potential as a therapeutic agent in oncology.

Propiedades

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-7(20)5(16-17-12)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWSTKVLFZRAPM-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311797 | |

| Record name | 3′-Azido-3′-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58699-62-0 | |

| Record name | 3′-Azido-3′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58699-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Azido-3′-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 3'-Azido-3'-deoxyadenosine?

A: The synthesis of this compound represents a significant step towards understanding and manipulating biological processes. [, ] This modified nucleoside, with its azido group at the 3' position, can serve as a valuable tool in various biological applications. [, ] For instance, it can be incorporated into RNA molecules, potentially enabling the study of RNA structure, function, and interactions with other molecules. []

Q2: Are there different synthetic routes available for this compound?

A: Yes, researchers have explored different synthetic pathways for this compound. One study specifically focuses on the synthesis of both this compound and 3'-Amino-3'-deoxyadenosine. [] The existence of multiple synthetic routes highlights the ongoing efforts to optimize the production of this important molecule and potentially develop more efficient and cost-effective methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.